Diethyl 1-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4,5-dicarboxylate
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Overview
Description
Diethyl 2-mercapto-1-methylimidazole-4,5-dicarboxylate is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-mercapto-1-methylimidazole-4,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-mercapto-1-methylimidazole with diethyl oxalate in the presence of a base such as sodium ethoxide. The reaction proceeds through nucleophilic substitution and cyclization to form the desired product.
Industrial Production Methods
Industrial production of diethyl 2-mercapto-1-methylimidazole-4,5-dicarboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-mercapto-1-methylimidazole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-mercapto-1-methylimidazole-4,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological processes involving thiol groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of corrosion inhibitors and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl 2-mercapto-1-methylimidazole-4,5-dicarboxylate involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The ester groups can undergo hydrolysis, releasing active metabolites that interact with biological pathways. These interactions can modulate various cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-1-methylimidazole: Lacks the ester groups present in diethyl 2-mercapto-1-methylimidazole-4,5-dicarboxylate.
Methimazole: Contains a similar imidazole ring but with different substituents.
2-Mercaptobenzimidazole: Contains a benzimidazole ring instead of an imidazole ring.
Uniqueness
Diethyl 2-mercapto-1-methylimidazole-4,5-dicarboxylate is unique due to the presence of both mercapto and ester functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications.
Properties
CAS No. |
1084-16-8 |
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Molecular Formula |
C10H14N2O4S |
Molecular Weight |
258.30 g/mol |
IUPAC Name |
diethyl 3-methyl-2-sulfanylidene-1H-imidazole-4,5-dicarboxylate |
InChI |
InChI=1S/C10H14N2O4S/c1-4-15-8(13)6-7(9(14)16-5-2)12(3)10(17)11-6/h4-5H2,1-3H3,(H,11,17) |
InChI Key |
MBKGLBSARSWATQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=S)N1)C)C(=O)OCC |
Origin of Product |
United States |
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